2,6-Diamino-8-purinol hemisulfate monohydrate
Overview
Description
2,6-Diamino-8-purinol hemisulfate monohydrate is a chemical compound with the molecular formula ( \text{(C}_5\text{H}_6\text{N}_6\text{O)}_2 \cdot \text{H}_2\text{SO}_4 \cdot \text{xH}_2\text{O} ). It is a sulfuric acid compound with 2,6-diamino-7H-purin-8-ol in a 1:2 ratio, and it is hydrated. This compound is known for its applications in various scientific research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-8-purinol hemisulfate monohydrate typically involves the reaction of 2,6-diaminopurine with sulfuric acid in the presence of water. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired hemisulfate salt hydrate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes the purification of the product through crystallization and drying to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-8-purinol hemisulfate monohydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized purine derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
2,6-Diamino-8-purinol hemisulfate monohydrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other purine derivatives.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2,6-diamino-8-purinol hemisulfate monohydrate involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diaminopurine hemisulfate salt hydrate
- 8-Aminopurine hemisulfate monohydrate
- 2,6-Diamino-7H-purin-8-ol hemisulfate monohydrate
Uniqueness
2,6-Diamino-8-purinol hemisulfate monohydrate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its hydrated form also contributes to its stability and solubility, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
2,6-diamino-7,9-dihydropurin-8-one;sulfuric acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H6N6O.H2O4S.H2O/c2*6-2-1-3(10-4(7)9-2)11-5(12)8-1;1-5(2,3)4;/h2*(H6,6,7,8,9,10,11,12);(H2,1,2,3,4);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLHSHJARAETPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(N=C1NC(=O)N2)N)N.C12=C(N=C(N=C1NC(=O)N2)N)N.O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N12O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584181 | |
Record name | Sulfuric acid--2,6-diamino-7,9-dihydro-8H-purin-8-one--water (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698998-94-6 | |
Record name | Sulfuric acid--2,6-diamino-7,9-dihydro-8H-purin-8-one--water (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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